molecular formula C8H6N2OS3 B2969800 (Z)-3-amino-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 98436-80-7

(Z)-3-amino-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No.: B2969800
CAS No.: 98436-80-7
M. Wt: 242.33
InChI Key: AKGLQVRMOUEOTF-XQRVVYSFSA-N
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Description

(Z)-3-amino-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is a heterocyclic compound featuring a thiophene ring and a thiazolidinone moiety. This compound has garnered attention due to its potential biological and pharmaceutical applications.

Synthetic Routes and Reaction Conditions:

  • Condensation Reaction: The compound can be synthesized through the condensation of thiophen-2-carbaldehyde with rhodanine derivatives. This reaction typically involves heating the reactants in an appropriate solvent, such as ethanol, under reflux conditions.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to increase yield and purity. This could include using catalysts, controlling temperature, and employing continuous flow reactors for large-scale production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution Reactions: Substitution reactions may involve replacing functional groups on the thiophene ring with other substituents.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

  • Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

  • Substitution: Various halogenating agents, nucleophiles

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound

  • Reduction Products: Reduced forms of the compound

  • Substitution Products: Derivatives with different substituents on the thiophene ring

Scientific Research Applications

  • Chemistry: As a building block for synthesizing more complex molecules.

  • Biology: Investigated for its antimicrobial and antitumor properties.

  • Medicine: Potential use in developing new pharmaceuticals.

  • Industry: Utilized in the production of advanced materials and chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, its antimicrobial properties may involve disrupting bacterial cell walls or inhibiting essential enzymes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

  • Rhodanine Derivatives: Similar in structure and often used in the synthesis of the target compound.

  • Thiophene Derivatives: Other compounds containing the thiophene ring, which may have similar biological activities.

This compound represents a promising area of research with potential applications across multiple scientific disciplines. Its unique structure and reactivity make it a valuable candidate for further study and development.

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Properties

IUPAC Name

(5Z)-3-amino-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS3/c9-10-7(11)6(14-8(10)12)4-5-2-1-3-13-5/h1-4H,9H2/b6-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGLQVRMOUEOTF-XQRVVYSFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=O)N(C(=S)S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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